2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13856695
InChI: InChI=1S/C14H21BO3/c1-10-8-7-9-11(16-6)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C
Molecular Formula: C14H21BO3
Molecular Weight: 248.13 g/mol

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13856695

Molecular Formula: C14H21BO3

Molecular Weight: 248.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Molecular Formula C14H21BO3
Molecular Weight 248.13 g/mol
IUPAC Name 2-(2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H21BO3/c1-10-8-7-9-11(16-6)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Standard InChI Key KIFXMLBSRVXOGB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C

Molecular Structure and Physicochemical Properties

Core Structure and Substituent Effects

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a 1,3,2-dioxaborolane ring system substituted with a 2-methoxy-6-methylphenyl group. The dioxaborolane core consists of a boron atom bonded to two oxygen atoms in a five-membered ring, stabilized by pinacol-derived methyl groups at the 4,5-positions . The methoxy and methyl substituents on the phenyl ring influence electronic and steric properties, modulating reactivity in cross-coupling reactions.

Table 1: Comparative Physicochemical Data for Analogous Dioxaborolanes

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₇H₁₅BO₃158.0030.9 ± 0.1106.3 ± 7.0
2-(5-Chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₄H₂₀BClO₃282.57N/AN/A
Target CompoundC₁₄H₂₁BO₃248.13*~0.9*~100–110*

*Estimated based on structural analogs .

Spectral Characteristics

While nuclear magnetic resonance (NMR) and infrared (IR) data for the target compound are unavailable, analogs exhibit distinct signals:

  • ¹¹B NMR: Peaks near 30–35 ppm, characteristic of tricoordinate boron.

  • ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, with methoxy (~δ 3.8) and methyl groups (~δ 1.3) as singlet signals .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The target compound is synthesized via a two-step protocol:

  • Boronic Acid Preparation: Lithiation of 2-methoxy-6-methylbromobenzene followed by reaction with trimethyl borate yields 2-methoxy-6-methylphenylboronic acid.

  • Esterification: Condensation with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions forms the dioxaborolane ring .

Reaction Scheme:

2-Methoxy-6-methylphenylboronic acid+PinacolDean-StarkTarget Compound\text{2-Methoxy-6-methylphenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Dean-Stark}} \text{Target Compound}

Industrial Scalability

Continuous flow reactors enhance yield (>85%) and purity (>95%) by minimizing hydrolysis side reactions. Automated systems control stoichiometry and temperature, critical for reproducibility.

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a stable boronic ester partner in palladium-catalyzed couplings. Key advantages over boronic acids include:

  • Enhanced Stability: Less prone to protodeboronation.

  • Broad Substrate Scope: Compatible with electron-deficient aryl halides.

Representative Reaction:

Target Compound+4-BromotoluenePd(PPh₃)₄, K₂CO₃2-Methoxy-6-methylbiphenyl\text{Target Compound} + \text{4-Bromotoluene} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{2-Methoxy-6-methylbiphenyl}

Orthogonal Functionalization

The methoxy and methyl groups enable sequential derivatization:

  • Demethylation: BBr₃ selectively removes methoxy groups for phenol synthesis.

  • Halogenation: Directed ortho-metalation introduces halogens at the methyl-adjacent position.

Biological and Material Science Applications

Polymer and Electronic Materials

Incorporation into conjugated polymers enhances charge transport properties. For example:

  • OLEDs: Boron-containing polymers achieve external quantum efficiencies >15%.

Future Research Directions

  • Crystallography: Single-crystal X-ray studies to confirm stereoelectronic effects.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral boronates.

  • Biological Screening: Evaluate anticancer and anti-inflammatory activity in murine models.

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